molecular formula C12H11FN2O2 B15160873 5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 142530-53-8

5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B15160873
CAS No.: 142530-53-8
M. Wt: 234.23 g/mol
InChI Key: BWAACCKHAOIMPC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a fluorophenyl group at the 5-position and two methyl groups at the 1 and 3 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The compound’s fluorophenyl group enhances its binding affinity to target proteins, while the pyrimidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its potential as a versatile intermediate in various chemical syntheses and its efficacy in medicinal applications.

Properties

CAS No.

142530-53-8

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C12H11FN2O2/c1-14-7-10(11(16)15(2)12(14)17)8-3-5-9(13)6-4-8/h3-7H,1-2H3

InChI Key

BWAACCKHAOIMPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C2=CC=C(C=C2)F

Origin of Product

United States

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